molecular formula C22H21ClN2O3 B10873851 Methyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylate

Methyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylate

Cat. No.: B10873851
M. Wt: 396.9 g/mol
InChI Key: LXLDUZSJLDIGDL-UHFFFAOYSA-N
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Description

Methyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxo-4-phenylquinoline-3-carbaldehyde with piperidine-3-carboxylic acid methyl ester under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Methyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

methyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate

InChI

InChI=1S/C22H21ClN2O3/c1-28-22(27)15-8-5-11-25(13-15)20-19(14-6-3-2-4-7-14)17-12-16(23)9-10-18(17)24-21(20)26/h2-4,6-7,9-10,12,15H,5,8,11,13H2,1H3,(H,24,26)

InChI Key

LXLDUZSJLDIGDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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